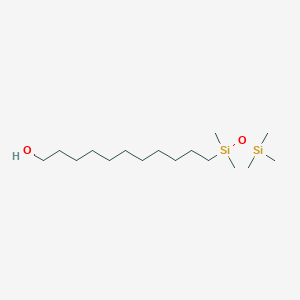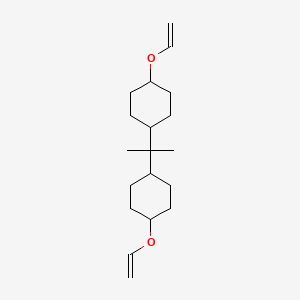![molecular formula C18H20O3Se B14260912 Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- CAS No. 364337-19-9](/img/structure/B14260912.png)
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- is an organic compound with the molecular formula C18H20O3Se. This compound is characterized by the presence of a butanal backbone substituted with a methoxyphenyl group and a phenylseleno group. The (2R) configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with butanal, 4-methoxyphenol, and phenylselenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the phenol and selenol groups, facilitating their nucleophilic attack on the butanal.
Catalysts and Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction may be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxyphenyl and phenylseleno groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.
Biology
In biological research, it may be used to study the effects of selenium-containing compounds on biological systems, given selenium’s role in various biochemical processes.
Medicine
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The methoxyphenyl group can participate in aromatic interactions, affecting the compound’s binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Similar in structure but lacks the phenylseleno group.
Anisylacetone: Another name for 4-(4-Methoxyphenyl)-2-butanone.
Raspberry ketone methyl ether: A compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
The presence of the phenylseleno group in Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- makes it unique, as selenium-containing compounds have distinct redox properties and biological activities compared to their sulfur or oxygen analogs.
Eigenschaften
CAS-Nummer |
364337-19-9 |
|---|---|
Molekularformel |
C18H20O3Se |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
(2R)-2-[(4-methoxyphenyl)methoxy]-4-phenylselanylbutanal |
InChI |
InChI=1S/C18H20O3Se/c1-20-16-9-7-15(8-10-16)14-21-17(13-19)11-12-22-18-5-3-2-4-6-18/h2-10,13,17H,11-12,14H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
FXMOJXHQWKILND-QGZVFWFLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CO[C@H](CC[Se]C2=CC=CC=C2)C=O |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(CC[Se]C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


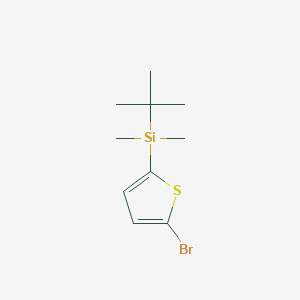
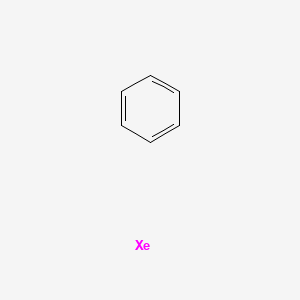
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
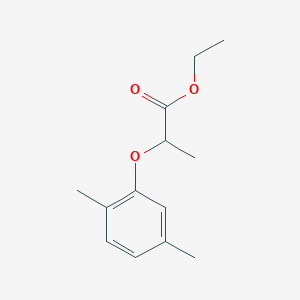
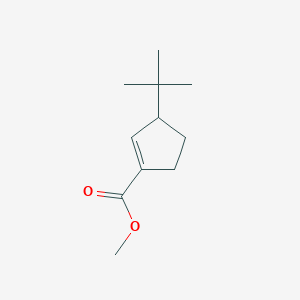
![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
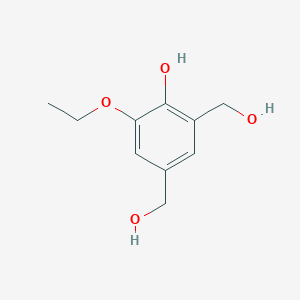
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
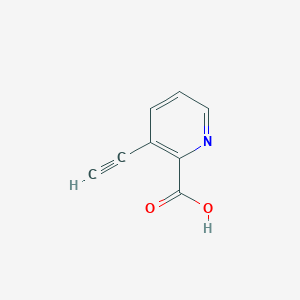
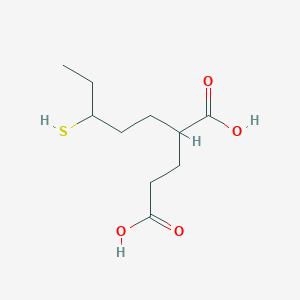
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
